Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Overview
Description
The compound “Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate” is a complex organic molecule that contains several heterocyclic rings including pyridine, oxadiazole, and thiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the ethyl carboxylate group. The presence of nitrogen and sulfur atoms in the rings would result in regions of polarity, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the heterocyclic rings and the ethyl carboxylate group. The nitrogen and sulfur atoms could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the ethyl carboxylate group could potentially result in the compound having a relatively high boiling point and being soluble in polar solvents .Scientific Research Applications
Synthesis and Antibacterial Activity : Ethyl pyridine-4-carboxylate, a related compound, is used in the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, which have been tested for their antibacterial activity. This highlights the potential pharmaceutical applications of these compounds (Singh & Kumar, 2015).
Formation of Heterocyclic Compounds : The compound is involved in the transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which indicates its role in creating heterocyclic compounds that are significant in medicinal chemistry (Albreht et al., 2009).
Derivative Synthesis and Reactions : It is also used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This process demonstrates the compound's utility in creating a variety of derivatives for further chemical exploration (Mohamed, 2014; Mohamed, 2021).
Synthesis of Novel Complexes : Research shows the use of related compounds in the synthesis of new chemical entities, such as the novel complexes tetranitratobis and catena-poly, which have potential applications in materials science and coordination chemistry (Zhao et al., 2013).
Antimicrobial Activities : Some derivatives of similar compounds have been synthesized and screened for their antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Khalid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could potentially involve further exploration of its synthesis, as well as investigation of its potential biological activities. This could include testing the compound against various biological targets to determine its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOBDGICAJFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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